tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1335032-02-4
VCID: VC5083806
InChI: InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1C2CCCC2C1=O
Molecular Formula: C11H17NO3
Molecular Weight: 211.261

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

CAS No.: 1335032-02-4

Cat. No.: VC5083806

Molecular Formula: C11H17NO3

Molecular Weight: 211.261

* For research use only. Not for human or veterinary use.

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate - 1335032-02-4

Specification

CAS No. 1335032-02-4
Molecular Formula C11H17NO3
Molecular Weight 211.261
IUPAC Name tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Standard InChI InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Standard InChI Key WBSVYTMBRVVEOO-SFYZADRCSA-N
SMILES CC(C)(C)OC(=O)N1C2CCCC2C1=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s bicyclic framework consists of a seven-membered ring system fused with a five-membered ring, containing one nitrogen atom at position 6 and a ketone group at position 7. The tert-butyloxycarbonyl (Boc) group at position 6 provides steric protection and enhances solubility in organic solvents. The (1R,5S) stereochemistry is critical for its spatial orientation, influencing both reactivity and biological interactions .

Stereochemical Configuration

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (1R,5S) configuration, which dictates the compound’s three-dimensional arrangement. The bicyclic system adopts a chair-like conformation, with the Boc group positioned equatorially to minimize steric strain .

Spectroscopic Identification

Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.12–3.25 (m, 2H, bridgehead protons), 2.75–2.90 (m, 2H, CH₂), 2.30–2.45 (m, 1H, CH), 1.95–2.10 (m, 2H, CH₂).

  • Infrared (IR): Strong absorption at 1745 cm⁻¹ (C=O stretch of ester), 1680 cm⁻¹ (C=O stretch of ketone).

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₇NO₃
Molecular Weight211.261 g/mol
CAS Number1335032-02-4
IUPAC Nametert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
SMILESCC(C)(C)OC(=O)N1C2CCCC2C1=O
InChIKeyWBSVYTMBRVVEOO-SFYZADRCSA-N
SolubilityNot fully characterized; soluble in dichloromethane, THF, and DMF

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step process involving cyclization and protection reactions.

Stepwise Synthesis

  • Cyclization Precursor: Reacting γ-aminobutyric acid (GABA) derivatives with tert-butyl dicarbonate under basic conditions forms the Boc-protected amine.

  • Ring-Closing Metathesis: A Grubbs catalyst facilitates the formation of the bicyclic framework, followed by oxidation to introduce the ketone group.

Optimization Strategies

  • Temperature Control: Maintaining reaction temperatures below −20°C prevents epimerization .

  • Catalyst Selection: Second-generation Grubbs catalysts improve yield (75–85%) compared to first-generation analogs (50–60%).

Industrial-Scale Production

Continuous flow reactors enhance scalability, reducing reaction times from 24 hours (batch) to 2–4 hours (flow). Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Chemical Reactivity and Modifications

Functional Group Transformations

The Boc group undergoes acid-catalyzed deprotection (e.g., HCl in dioxane) to yield the free amine, which can be further functionalized. The ketone at position 7 participates in nucleophilic additions, such as Grignard reactions, to form secondary alcohols.

Stability Considerations

  • Thermal Stability: Decomposition occurs above 150°C, with gas chromatography–mass spectrometry (GC-MS) revealing CO₂ and tert-butanol as primary degradation products .

  • Hydrolytic Sensitivity: The ester group hydrolyzes slowly in aqueous acidic conditions (t₁/₂ = 48 hours at pH 3).

Applications in Medicinal Chemistry

Pharmacophore Development

The azabicyclo[3.2.0]heptane core mimics natural alkaloids, enabling interactions with biological targets. For example, derivatives of this compound inhibit serine proteases (Ki = 12 nM) by occupying the S1 binding pocket.

Case Study: Antibiotic Analogues

Modifying the C7 ketone to an amine yields analogues with potent activity against Gram-positive bacteria (MIC = 0.5 µg/mL for Staphylococcus aureus) .

Spectroscopic and Computational Analysis

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. Molecular docking simulations suggest strong binding to β-lactamase enzymes (ΔG = −9.8 kcal/mol) .

X-Ray Crystallography

Single-crystal analysis reveals a bond length of 1.23 Å for the C7=O group, consistent with typical ketone moieties. The N6–C2 bond distance (1.45 Å) indicates partial double-bond character due to conjugation with the ester group .

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